molecular formula C7H5BrCl2O B12100014 2-Bromo-1,5-dichloro-3-methoxybenzene CAS No. 73931-43-8

2-Bromo-1,5-dichloro-3-methoxybenzene

Cat. No.: B12100014
CAS No.: 73931-43-8
M. Wt: 255.92 g/mol
InChI Key: LCHJNNXHVDDVAT-UHFFFAOYSA-N
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Description

2-Bromo-1,5-dichloro-3-methoxybenzene is an aromatic compound with the molecular formula C7H5BrCl2O It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,5-dichloro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,5-dichloro-3-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to purify the final product, such as recrystallization or distillation, to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,5-dichloro-3-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or acids.

Scientific Research Applications

2-Bromo-1,5-dichloro-3-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1,5-dichloro-3-methoxybenzene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The presence of electron-withdrawing groups (bromine and chlorine) and an electron-donating group (methoxy) on the benzene ring influences its reactivity and interaction with other molecules. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1,3-dichloro-5-methoxybenzene
  • 2-Bromo-1,3,5-trichlorobenzene
  • 2-Chloro-1,5-dibromo-3-methoxybenzene

Uniqueness

2-Bromo-1,5-dichloro-3-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, and methoxy groups makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

73931-43-8

Molecular Formula

C7H5BrCl2O

Molecular Weight

255.92 g/mol

IUPAC Name

2-bromo-1,5-dichloro-3-methoxybenzene

InChI

InChI=1S/C7H5BrCl2O/c1-11-6-3-4(9)2-5(10)7(6)8/h2-3H,1H3

InChI Key

LCHJNNXHVDDVAT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)Cl)Br

Origin of Product

United States

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